molecular formula C4H6O3 B1586218 (2H3)Acetic anhydride CAS No. 16649-49-3

(2H3)Acetic anhydride

Cat. No. B1586218
CAS RN: 16649-49-3
M. Wt: 108.13 g/mol
InChI Key: WFDIJRYMOXRFFG-WFGJKAKNSA-N
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Description

Acetic anhydride, also known as ethanoic anhydride, is an organic compound with the formula (CH3CO)2O. It is the simplest isolable anhydride of a carboxylic acid and is widely used as a reagent in organic synthesis. Acetic anhydride is a colorless, flammable liquid with a pungent, acrid odor. It is miscible with water and most polar organic solvents, and is hygroscopic. It is a widely used reagent in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

1. Structural Analysis

  • Crystal Structure Determination : Acetic anhydride is essential in organic synthesis, particularly for its use in acetylation reactions. A study reported the first crystal structure determination of acetic anhydride at 100 K using single-crystal X-ray analysis. This research highlights its significance in understanding molecular and crystal structures (Seidel et al., 2016).

2. Chemical Synthesis

  • Acetylation of Alcohols, Phenols, and Amines : Acetic anhydride, in the presence of La(NO3)3·6H2O as a catalyst and under solvent-free conditions, can efficiently convert a variety of alcohols, phenols, and amines into their corresponding acetates. This method is compatible with acid-sensitive hydroxyl protecting groups and offers excellent yields (Reddy et al., 2006).
  • Synthesis of Gabapentin Precursors : Acetic anhydride has been used in the synthesis of 3-Azaspiro[5,5]undecane-2,4-dione, a precursor of Gabapentin. Its availability, however, is restricted due to its listing in the UN convention against illicit drug trafficking (Divi et al., 2013).

3. Analytical Chemistry

  • Kinetics and Reaction Monitoring : Acetic anhydride is used to study the kinetics of acetic acid production. The hydrolysis of acetic anhydride to acetic acid has been monitored by measuring conductivity, providing insights into reaction kinetics and thermodynamics (Kralj, 2007).
  • Radioactive Labeling : A method for labeling proteins and viruses in vitro by acetylation with radioactive acetic anhydride is described. This technique minimizes undesirable alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).

4. Material Science

  • Detection of Acetic Anhydride Vapor : Cellulose acetate nanofibers overlaid with chitosan on a quartz crystal microbalance havebeen used for detecting acetic anhydride vapor, demonstrating the material's potential in sensing applications. The nanofibers showed increased sensitivity and rapid response time to acetic anhydride vapor, highlighting the usefulness of this approach in environmental monitoring (Nugroho et al., 2019).

properties

IUPAC Name

(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168111
Record name (2H3)Acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H3)Acetic anhydride

CAS RN

16649-49-3
Record name Acetic-2,2,2-d3 acid, 1,1′-anhydride
Source CAS Common Chemistry
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Record name (2H3)Acetic anhydride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RH White - Biochemistry, 1988 - ACS Publications
Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran Page 1 Biochemistry 1988, 27, 4415-4420 4415 Madden, K., Kevan, L., Morse, P. D., & Schwartz, R…
Number of citations: 19 pubs.acs.org
L McDonald - 2008 - search.proquest.com
Proteome complexity presents a major challenge in the field of proteomics. The majority of bottom-up methods begin with proteolysis, which increases the number of analytes in the …
Number of citations: 4 search.proquest.com

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